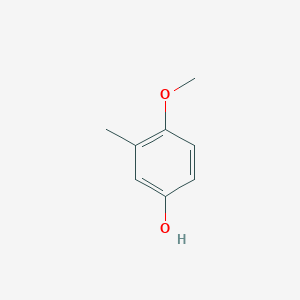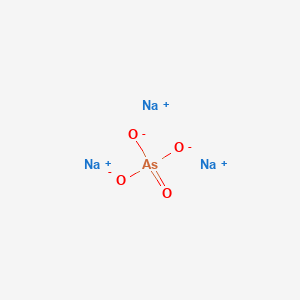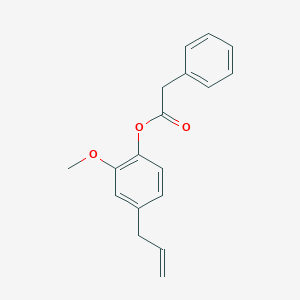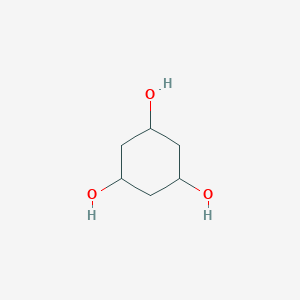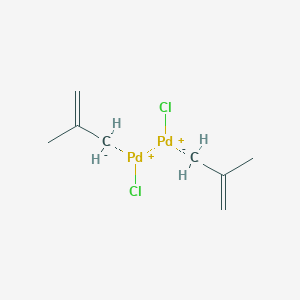
Bis(2-Methylallyl)palladiumchlorid-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylallyl)palladium chloride dimer, also known as Chloro (2-methylallyl)palladium (II) dimer or Dichlorobis (2-methylallyl)dipalladium, is a compound with the linear formula [CH2=C(CH3)CH2PdCl]2 . It has a molecular weight of 393.94 .
Molecular Structure Analysis
The compound’s structure is represented by the SMILES stringCl[Pd].Cl[Pd].[CH2]CC.[CH2]CC . The InChI key is XVIHZVZZPKOMRE-UHFFFAOYSA-L . Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions, including asymmetric allylic alkylation reactions, Suzuki-Miyaura reactions, reductive cleavage reactions, and the reaction of alkenyloxiranes with carbon monoxide .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 168.2-174.0 °C . It is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Wissenschaftliche Forschungsanwendungen
Asymmetrische Allyliche Alkylierungsreaktionen
Bis(2-Methylallyl)palladiumchlorid-Dimer wird als Katalysator in asymmetrischen Allylichen Alkylierungsreaktionen (AAA) eingesetzt. Dieser Prozess ist entscheidend für die Einführung chiraler Zentren in Moleküle, ein grundlegender Schritt bei der Synthese vieler Arzneimittel. Die Rolle des Katalysators besteht darin, den Austausch einer Allylichen Abgangsgruppe durch ein Nukleophil zu erleichtern, häufig mit hoher Enantioselektivität .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
In der Suzuki-Miyaura-Kreuzkupplungsreaktion wirkt dieses Palladiumdimer als Katalysator zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder -triflaten. Diese Reaktion wird häufig bei der Synthese komplexer organischer Verbindungen verwendet, darunter Naturstoffe, Arzneimittel und Polymere .
Reduktive Spaltungsreaktionen
Die Verbindung wird auch in reduktiven Spaltungsreaktionen verwendet, bei denen sie bei der Spaltung von Kohlenstoff-Sauerstoff-Bindungen in Ethern hilft. Dies ist besonders nützlich bei der Entschützung empfindlicher Moleküle während des Syntheseprozesses, wodurch eine weitere Funktionalisierung möglich wird, ohne die Kernstruktur zu beeinträchtigen .
Hiyama-Kupplungsreaktionen
This compound katalysiert Hiyama-Kupplungsreaktionen, bei denen die Kreuzkupplung von Organosilanen mit Aryl- oder Vinylhalogeniden erfolgt. Diese Methode ist vorteilhaft für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, da Organosilane in der Regel weniger toxisch und stabiler sind als Organometallreagenzien, die in anderen Arten von Kupplungsreaktionen verwendet werden .
Negishi-Kupplungsreaktionen
In der Negishi-Kupplung erleichtert das Palladiumdimer die Verknüpfung von Alkyl-, Aryl- oder Vinylzinkverbindungen mit Aryl- oder Vinylhalogeniden oder -triflaten. Diese leistungsstarke Reaktion wird beim Aufbau komplexer Moleküle eingesetzt, da sie Kohlenstoff-Kohlenstoff-Bindungen effizient und mit hoher Toleranz gegenüber funktionellen Gruppen bilden kann .
Sonogashira-Kupplungsreaktionen
Dieser Katalysator ist ein wesentlicher Bestandteil der Sonogashira-Kupplung, einer Reaktion, bei der Kohlenstoff-Kohlenstoff-Bindungen zwischen terminalen Alkinen und Aryl- oder Vinylhalogeniden gebildet werden. Die Reaktion ist entscheidend bei der Synthese konjugierter Enyne, die als Bausteine für Naturstoffe, Arzneimittel und Anwendungen in der Materialwissenschaft dienen .
Stille-Kupplungsreaktionen
Stille-Kupplungsreaktionen, bei denen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Organozinnverbindungen und Aryl- oder Vinylhalogeniden erfolgt, verwenden ebenfalls this compound als Katalysator. Diese Reaktion zeichnet sich durch ihren breiten Substratumfang und ihre Toleranz gegenüber verschiedenen funktionellen Gruppen aus .
Suzuki-Miyaura-Kupplung in Wasser
Eine interessante Anwendung dieses Katalysators sind Suzuki-Miyaura-Kupplungsreaktionen, die in Wasser durchgeführt werden. Die Verwendung von Wasser als Lösungsmittel ist umweltfreundlich und kann die Reaktionsgeschwindigkeiten und Ausbeuten verbessern. Dieser Ansatz steht im Einklang mit den Prinzipien der grünen Chemie und der nachhaltigen Entwicklung .
Wirkmechanismus
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Bis(2-methylallyl)palladium chloride dimer interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(2-methylallyl)palladium chloride dimer depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of Bis(2-methylallyl)palladium chloride dimer’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-methylallyl)palladium chloride dimer involves the reaction of palladium(II) chloride with 2-methylallyl magnesium bromide in tetrahydrofuran (THF) solvent.", "Starting Materials": [ "Palladium(II) chloride", "2-Methylallyl magnesium bromide", "Tetrahydrofuran (THF)" ], "Reaction": [ "Add 2-methylallyl magnesium bromide to THF solvent in a reaction flask", "Add palladium(II) chloride to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with THF", "Dry the solid under vacuum to obtain Bis(2-methylallyl)palladium chloride dimer" ] } | |
CAS-Nummer |
12081-18-4 |
Molekularformel |
C8H12Cl2Pd2-2 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
dichloropalladium;2-methanidylprop-1-ene;palladium(2+) |
InChI |
InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2 |
InChI-Schlüssel |
CZAHDNZKZMLMCE-UHFFFAOYSA-L |
Isomerische SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
Kanonische SMILES |
CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


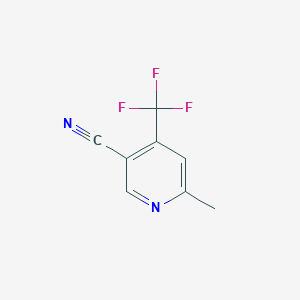
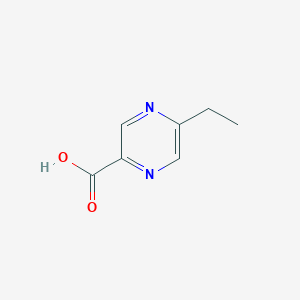
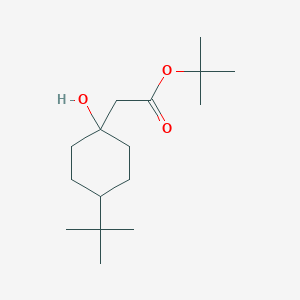
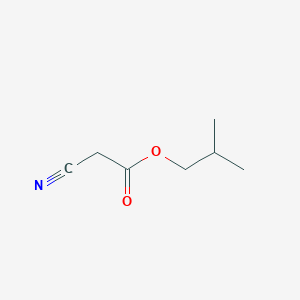
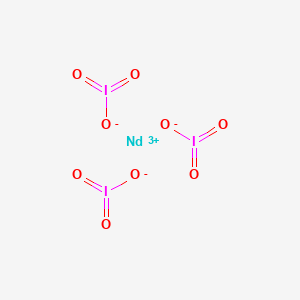
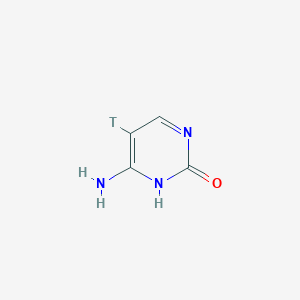
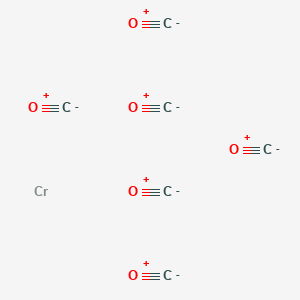
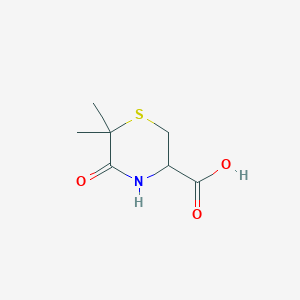
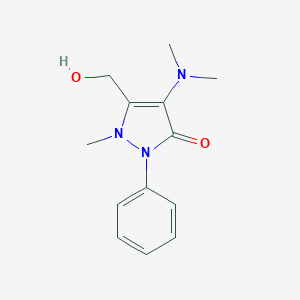
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
